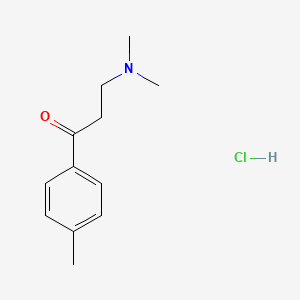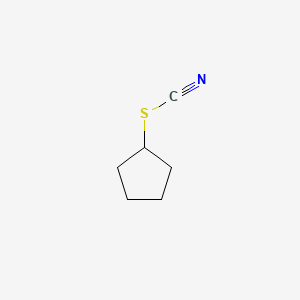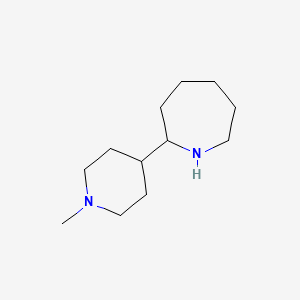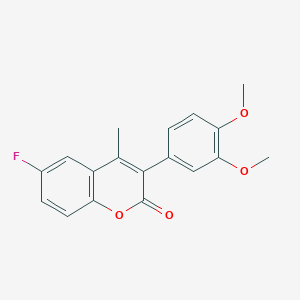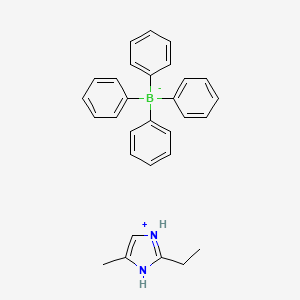
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate
Overview
Description
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate is a chemical compound with the molecular formula C30H31BN2. It is an ionic liquid, a type of salt that exists in a liquid state at room temperature. This compound is known for its unique properties, including high thermal and chemical stability, non-flammability, and tunable properties, making it valuable for various scientific research applications.
Mechanism of Action
Target of Action
Imidazole derivatives have been implicated in proton-coupled electron-transfer processes .
Mode of Action
The unique structure of imidazole, containing two N atoms in a five-membered ring, permits it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . This sort of shuttling action has been proposed as part of the catalytic mechanism of a number of enzymes .
Biochemical Pathways
The proton-conductivity properties of imidazole in the solid state where long hydrogen-bonded chains are present have been noted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. The use of continuous flow reactors and other advanced manufacturing techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coordination Reactions: The compound can form coordination complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the imidazole ring .
Scientific Research Applications
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst or catalyst support in various chemical reactions, such as Diels-Alder reactions, hydrolysis reactions, and olefin metathesis reactions.
Electrochemical Applications: Due to its ionic conductivity and stability, the compound is explored as an electrolyte component in electrochemical devices.
Material Science: It is used to synthesize and modify various materials, such as nanoparticles and porous materials.
Extraction Processes: The compound’s tunable solvation properties make it useful for separating and purifying various chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1H-imidazol-3-ium bromide: Similar in structure but with bromide as the counterion.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another imidazolium-based compound with different substituents and counterions.
3-Ethyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)imide: A related compound with bis(fluorosulfonyl)imide as the counterion.
Uniqueness
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate is unique due to its combination of the imidazolium cation and tetraphenylborate anion, which imparts specific properties such as high thermal stability, non-flammability, and tunable solvation properties. These characteristics make it particularly valuable for applications in catalysis, electrochemistry, and material science.
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazol-3-ium;tetraphenylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXCLKUJANCYCI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=[NH+]C=C(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


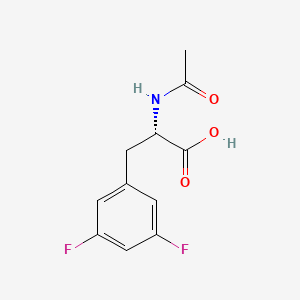
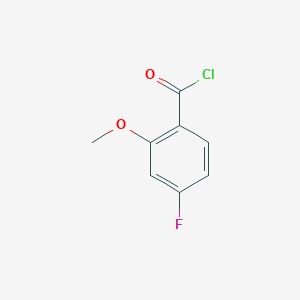

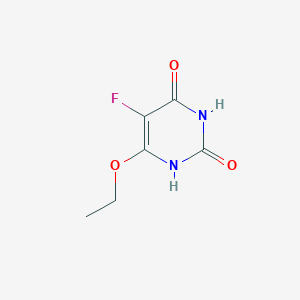

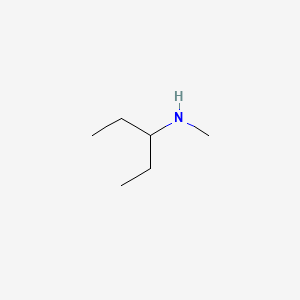
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)
